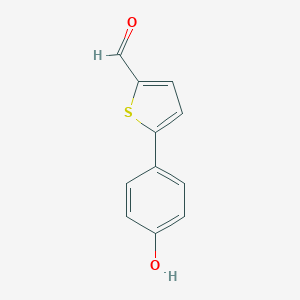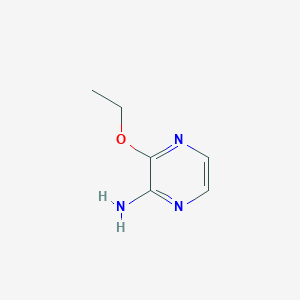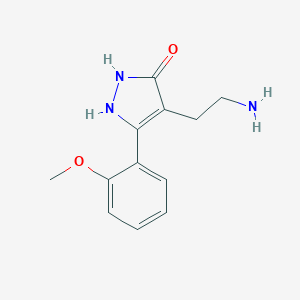
4-(2-aminoethyl)-5-(2-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its common name if any, and its structural formula.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves determining the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Synthesis and Characterization :
- The synthesis and spectroscopic characterization of related pyrazol-3-one derivatives have been explored. These compounds have been studied using techniques like UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography (Hayvalı, Unver, & Svoboda, 2010).
- Another study focused on the synthesis, characterization, and cytotoxicity of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which are closely related to the compound (Hassan, Hafez, & Osman, 2014).
Crystallography and Tautomerism Studies :
- Studies on organophosphorus compounds have explored the formation of pyrazoline-5-thione disulfides from pyrazolidinediones, which are structurally similar to the compound (Scheibye et al., 1982).
- The annular tautomerism of NH-pyrazoles, which are structurally related, was investigated using X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).
Pharmacological and Biological Activities :
- A study on the design, synthesis, and pharmacological evaluation of pyrazoline-based thiazolidin-4-one derivatives indicated potential anti-cancer and anti-HIV properties (Patel et al., 2013).
- The synthesis and structural analysis of a compound structurally similar to 4-(2-aminoethyl)-5-(2-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one revealed insights into its potential active form and interactions (Ganapathy et al., 2015).
Antimicrobial and Antifungal Activities :
- Synthesis of Schiff bases using related compounds and their antimicrobial activity have been studied, showing effectiveness against certain bacteria and fungi (Puthran et al., 2019).
- The antibacterial activities of antipyrine derivatives, which are structurally related, have been investigated, highlighting their potential in combating bacterial infections (Zhang, 2011).
Safety And Hazards
This involves studying the compound’s toxicity, its potential hazards, and the precautions that need to be taken when handling it.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic methods, new applications, or new reactions.
Please consult with a professional chemist or a relevant expert for accurate information. It’s also important to note that handling chemicals should always be done following the appropriate safety protocols.
Propriétés
IUPAC Name |
4-(2-aminoethyl)-5-(2-methoxyphenyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-17-10-5-3-2-4-8(10)11-9(6-7-13)12(16)15-14-11/h2-5H,6-7,13H2,1H3,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLUVFBCBBMBRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=O)NN2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-5-(2-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)
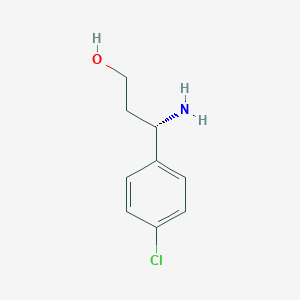
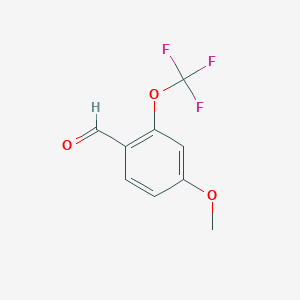
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)
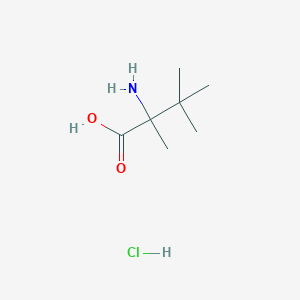
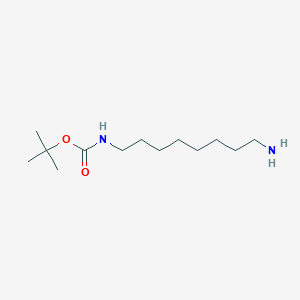
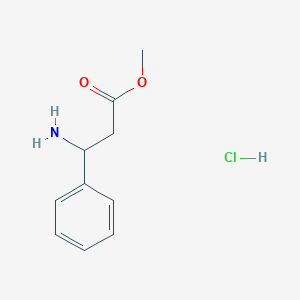
![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)
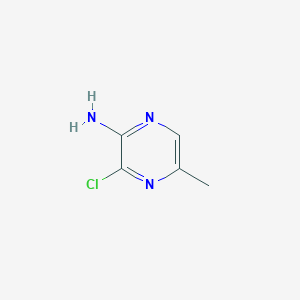
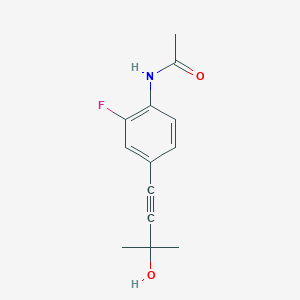
![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)

